methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate
Description
Methyl 2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}butanoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a phenyl group at position 3 and a methyl butanoate ester at position 4. Its molecular formula is C₁₉H₁₉N₅O₃, with a molecular weight of 373.39 g/mol . Its structural complexity arises from the combination of triazole and pyrimidine rings, which are known to confer diverse biological activities, including kinase inhibition and antimicrobial effects, depending on substituents .
Properties
IUPAC Name |
methyl 2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-3-11(15(22)23-2)19-9-16-13-12(14(19)21)17-18-20(13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPUTAFJVFETGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
Key Structural Differences
Core Heterocycle: The target compound contains a triazolo[4,5-d]pyrimidine core, while analogues in and –6 feature thiazolo-pyrimidine scaffolds. The sulfur atom in thiazolo derivatives (e.g., Compound 19) may enhance π-π stacking or metal coordination compared to the nitrogen-rich triazolo system . The pharmaceutical compound in retains the triazolo-pyrimidine core but introduces a cyclopropylamino group and propylthio substituent, likely improving target binding in kinase inhibition .
Substituent Effects: The methyl butanoate ester in the target compound may enhance solubility in organic solvents compared to bulkier substituents like the trimethoxybenzylidene group in –6 . The phenyl group at C₃ is conserved across several analogues (e.g., ), suggesting its role in stabilizing hydrophobic interactions .
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